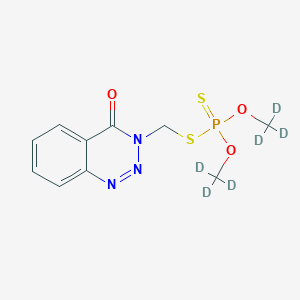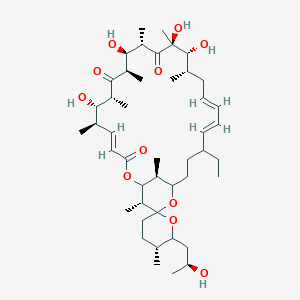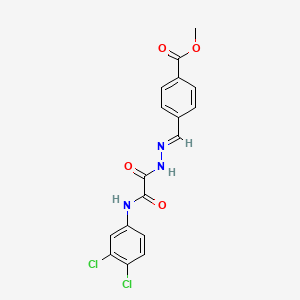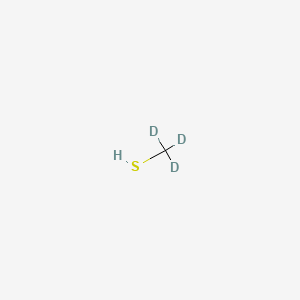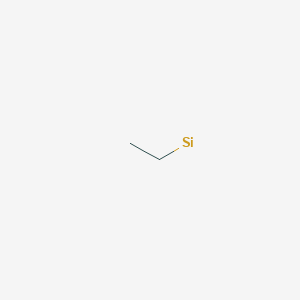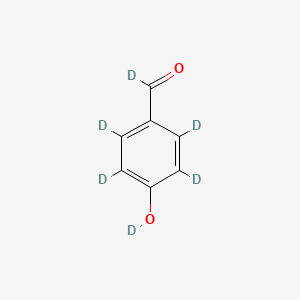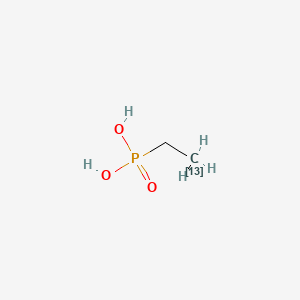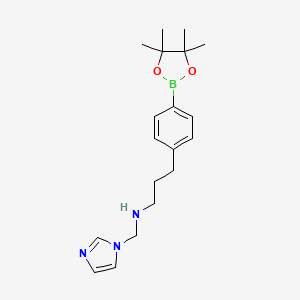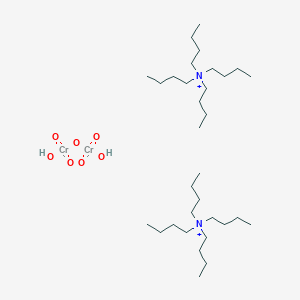
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium is a complex compound that falls under the category of acids generated from chromium trioxide and their oligomers. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Méthodes De Préparation
The preparation of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the reaction of chromium trioxide with water. This reaction leads to the spontaneous generation of chromic acid, dichromic acid, and their oligomers . The reaction conditions typically involve controlled temperature and pH to ensure the stability and purity of the compound.
Analyse Des Réactions Chimiques
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical and synthetic processes. In biology and medicine, it is studied for its potential use in cancer treatment due to its carcinogenic properties . In the industry, it is used in the production of pigments, coatings, and other materials .
Mécanisme D'action
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its interaction with cellular components, leading to oxidative stress and DNA damage. This compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is unique compared to other similar compounds like chromic acid and dichromic acid. While all these compounds are generated from chromium trioxide, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has distinct structural features that contribute to its specific chemical and biological properties .
Similar compounds include:
- Chromic acid
- Dichromic acid
- Oligomers of chromic acid and dichromic acid
Propriétés
Formule moléculaire |
C32H74Cr2N2O7+2 |
|---|---|
Poids moléculaire |
702.9 g/mol |
Nom IUPAC |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2Cr.2H2O.5O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;2*1H2;;;;;/q4*+1;;;;;;;/p-2 |
Clé InChI |
WUHSSDCFXDLYJA-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
